molecular formula C18H12ClN5O2S B2705396 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207044-33-4

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2705396
CAS No.: 1207044-33-4
M. Wt: 397.84
InChI Key: WCJNAOGMOGJGDC-UHFFFAOYSA-N
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Description

Historical Development of Heterocyclic Hybrid Molecules

The design of heterocyclic hybrid molecules emerged from the recognition that combining pharmacophoric subunits could amplify bioactivity while mitigating toxicity. Early work in heterocycle synthesis, such as the Hantzsch dihydropyridine reaction (1882), laid the groundwork for modular approaches to fused-ring systems. By the late 20th century, researchers began systematically merging azole derivatives—such as triazoles and thiazoles—with aromatic heterocycles like benzodioxole to create multitarget ligands. For example, 1,2,3-triazole-linked isoxazole-benzothiazole hybrids demonstrated sub-micromolar IC~50~ values against cervical and lung cancer cells, validating hybridization as a viable drug design strategy.

Table 1: Milestones in Heterocyclic Hybrid Development

Year Key Advancement Biological Activity
1882 Hantzsch dihydropyridine synthesis N/A (Foundational methodology)
2019 Triazole-naphthoquinone hybrids Anticancer (SI = 6.25 vs. Vero)
2021 Benzodioxol-aryl acetate derivatives Antimicrobial (MIC = 100 µg/mL)

Significance of 1,2,3-Triazole Scaffolds in Medicinal Chemistry

1,2,3-Triazoles have become indispensable in drug design due to their metabolic stability, hydrogen-bonding capacity, and synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC). These scaffolds enhance binding affinity to biological targets such as kinases and proteases. In hybrid systems, triazoles frequently serve as linkers or bioisosteres for labile functional groups. For instance, compound 42 (1,2,3-triazole-naphthoquinone hybrid) exhibited selective cytotoxicity against Caco-2 colorectal cancer cells (23.92% viability at 10 µM) while preserving platelet aggregation mechanisms. The triazole ring’s dipole moment (≈5 D) facilitates interactions with hydrophobic enzyme pockets, making it a critical component in hybrid architectures.

Thiazole Moieties as Privileged Structures in Drug Discovery

Thiazoles contribute to bioactive molecules through their aromatic thioether group, which participates in π-π stacking and van der Waals interactions. This moiety appears in antibiotics (e.g., sulfathiazole), anticancer agents (e.g., dasatinib), and antifungal drugs. In hybrid systems, thiazoles often function as planar aromatic cores that stabilize intermolecular contacts. A 2021 study demonstrated that thiazole-containing benzodioxol derivatives inhibited Pseudomonas aeruginosa with a minimum inhibitory concentration of 100 µg/mL, outperforming the reference drug cinoxacin. The thiazole’s sulfur atom also modulates electronic properties, enhancing membrane permeability in combined architectures.

Benzo[d]dioxole Incorporation in Bioactive Compounds

The benzo[d]dioxole scaffold, characterized by a methylenedioxy bridge, enhances pharmacokinetic properties by resisting oxidative metabolism. Its biophoric nature enables broad-spectrum activity; for example, benzodioxole-primidinone hybrids inhibited Candida albicans at 0.5 µg/mL by disrupting ergosterol biosynthesis. In the context of triazole-thiazole hybrids, the benzodioxole subunit likely contributes to:

  • Lipophilicity modulation : The methylenedioxy group increases logP values, improving blood-brain barrier penetration.
  • Electron-withdrawing effects : Substituents at position 6 (e.g., nitro groups) polarize the aromatic system, enhancing DNA intercalation.
  • Synergistic target engagement : Benzodioxole’s planar structure complements the thiazole ring in stacking against kinase ATP-binding sites.

Conceptual Framework for Molecular Hybridization Strategies

Molecular hybridization merges structural motifs from distinct bioactive compounds to create unified architectures with dual-target or polypharmacological effects. The compound 4-(4-(benzo[d]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine exemplifies three hybridization principles:

  • Pharmacophore fusion : The 1,2,3-triazole and thiazole rings occupy adjacent positions, mimicking ATP’s adenine-ribose configuration for kinase inhibition.
  • Bioisosteric replacement : Benzo[d]dioxole substitutes for catechol groups, reducing susceptibility to methylation by COMT enzymes.
  • Linker optimization : The triazole’s 1,4-disubstitution pattern provides optimal spacing (≈4.5 Å) between the thiazole and chlorophenyl groups for target complementarity.

Table 2: Hybridization Outcomes in Related Compounds

Hybrid Structure Target Activity (IC~50~)
Triazole-isoxazole-benzothiazole HeLa cells 1.768 µM
Benzodioxole-imidazole Candida albicans 0.5 µg/mL
Triazole-naphthoquinone Caco-2 cells 23.92% viability at 10 µM

Properties

IUPAC Name

5-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-chlorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O2S/c19-11-2-1-3-12(7-11)24-17(20)16(22-23-24)18-21-13(8-27-18)10-4-5-14-15(6-10)26-9-25-14/h1-8H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJNAOGMOGJGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C4=C(N(N=N4)C5=CC(=CC=C5)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole and thiazole intermediates, followed by their coupling with a chlorophenyl group. The final step involves the formation of the triazole ring through a cyclization reaction. Common reagents used in these reactions include halogenated solvents, strong bases, and transition metal catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales, ensuring cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. The thiazole and dioxole components enhance these effects through enzyme modulation and interference with signaling pathways involved in cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit enzymes critical for tumor growth and modulate pathways that regulate apoptosis (programmed cell death) .

Antimicrobial Effects

Preliminary studies suggest that this compound may also possess antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth . The potential mechanisms include:

  • Enzyme Inhibition : Targeting enzymes specific to microbial metabolism.
  • Membrane Disruption : Affecting the integrity of microbial cell membranes.

Case Studies and Research Findings

A number of studies have focused on the biological activity of similar compounds:

  • Antitumor Activity : A study demonstrated that derivatives of 1,2,4-triazoles with benzodioxole showed significant antitumor effects in vitro against various cancer cell lines .
  • Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria, indicating that modifications to the thiazole structure can enhance activity .

Mechanism of Action

The mechanism of action of 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Key Research Findings

  • Synthetic Efficiency : Triazole derivatives with active methylene nitriles (e.g., 2-(benzo[d]thiazol-2-yl)acetonitrile) achieve high yields under optimized conditions (triethylamine/DMF) .
  • Bioactivity Drivers :
    • Nitro Groups : Enhance redox cycling and DNA damage in cancer cells .
    • Chlorophenyl Groups : Improve pharmacokinetics via halogen bonding .
  • Structural Flexibility : Benzodioxole and benzothiazole moieties offer tunable electronic profiles for target engagement .

Biological Activity

The compound 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine (CAS No. 185613-91-6) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of triazole derivatives that incorporate thiazole and benzo[d][1,3]dioxole moieties. The molecular formula is C15H12ClN5O2SC_{15}H_{12}ClN_5O_2S with a molecular weight of 365.81 g/mol. The structural complexity suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of benzo[d][1,3]dioxole derivatives with thiazole and triazole intermediates under controlled conditions to yield the desired product. For instance, one synthesis route reported a yield of approximately 21.2% under specific reaction conditions involving NaH in THF .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this structure:

  • Inhibition of Tumor Cell Proliferation : Research indicates that derivatives similar to this compound exhibit significant antiproliferative activity against various cancer cell lines including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). For instance, compounds derived from benzo[d][1,3]dioxole showed IC50 values as low as 8 µM against Caco2 cells .
  • Mechanism of Action : The anticancer mechanisms have been linked to the inhibition of EGFR (Epidermal Growth Factor Receptor) signaling pathways. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .

Antiviral Activity

Recent findings suggest that similar heterocyclic compounds exhibit antiviral properties:

  • Inhibition of Viral Replication : Compounds with thiazole and triazole moieties have shown effectiveness against various viruses by preventing their replication in vitro. For example, modifications in the thiazole ring have been associated with enhanced antiviral activity against HSV and other viral pathogens .

Case Studies

A notable case study involved the evaluation of several derivatives for their anticancer efficacy:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT1166EGFR Inhibition
Compound BMDA-MB 23112Apoptosis Induction
Compound CCaco28Mitochondrial Pathway Activation

These results highlight the potential therapeutic applications of this class of compounds in treating various cancers.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine?

The compound is synthesized via multi-step heterocyclic reactions. Key steps include:

  • Cyclocondensation : Reacting 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine precursors with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates, followed by acid-catalyzed cyclization .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, using optimized conditions (e.g., 60°C in acetonitrile with triethylamine) to ensure regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while catalysts like Hünig’s base improve yields .

Q. How is the structural characterization of this compound validated?

  • X-ray Crystallography : Single-crystal analysis confirms the triazole-thiazole linkage and spatial arrangement of the benzo[d][1,3]dioxol-5-yl and 3-chlorophenyl groups (mean C–C bond deviation: 0.002 Å; R factor: 0.045) .
  • Spectroscopic Techniques :
  • 1H/13C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 150–160 ppm (triazole carbons) validate substituent positions .
  • HRMS : Molecular ion [M+H]+ at m/z 438.0521 confirms the molecular formula C19H12ClN5O2S .

Q. What in vitro assays are used to evaluate its preliminary biological activity?

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against S. aureus and E. coli using standardized CLSI guidelines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated via nonlinear regression .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Temperature Control : Maintaining reflux at 80–90°C during cyclization reduces side reactions like oxidative dimerization .
  • Catalyst Selection : Triethylamine (10 mol%) in DMF enhances nucleophilic substitution efficiency by deprotonating intermediates .
  • Purification Strategies : Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, with HPLC (C18 column, MeOH/H2O) ensuring >95% purity .

Q. What structure-activity relationship (SAR) insights guide the modification of substituents for enhanced efficacy?

  • Benzo[d][1,3]dioxol-5-yl : Electron-donating groups at this position improve antimicrobial activity by enhancing membrane permeability (e.g., MIC reduction from 32 µg/mL to 8 µg/mL with methoxy substitution) .
  • 3-Chlorophenyl : Halogenation at the meta position increases steric bulk, reducing off-target interactions in kinase inhibition assays .
  • Triazole Core : N1-substitution with aryl groups enhances metabolic stability in hepatic microsome assays (t1/2 > 120 min) .

Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations in rodent models to assess bioavailability discrepancies (e.g., low oral bioavailability due to first-pass metabolism) .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites, clarifying inactivation pathways .
  • Dose Escalation Studies : Adjusting dosing regimens (e.g., intraperitoneal vs. oral) reconciles efficacy gaps, as seen in murine infection models .

Methodological Notes

  • Contradictory Data : Variability in antimicrobial activity across studies may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay conditions (aerobic vs. anaerobic) .
  • Advanced Modeling : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to target enzymes like dihydrofolate reductase (DHFR) .

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